2-(Chloromethyl)-4-methoxypyridine hydrochloride
Overview
Description
2-(Chloromethyl)-4-methoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the use of maltol as a starting material . The compound is also used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H11Cl2NO . The molecular weight of the compound is 224.08 .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Methods
Improved synthesis methods for 2-(chloromethyl)-4-methoxypyridine hydrochloride and its derivatives have been developed, enhancing yields and understanding of reaction mechanisms. For instance, an improved preparation process for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride was achieved by sequentially methylating, chloridizing, oxidating, and methoxylating maltol, leading to an overall yield of 10.5% (Dai Gui-yuan, 2003). Another study focused on the gas-phase methylation of the 2-hydroxypyridine/2-pyridone system by the dimethylchlorinium ion, revealing insights into the reactivity of 2-methoxypyridine derivatives (R. O’Hair et al., 1995).
Chemical Reactions and Properties
Research has also delved into the chemical reactions and properties of this compound derivatives. For example, the synthesis of complex compounds like 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole from related pyridine derivatives demonstrates the versatility and reactivity of these compounds (Pan Xiang-jun, 2006). Tautomerism studies, such as those on 2,4-dihydroxypyridine and its derivatives, provide insights into the structural dynamics and stability of related methoxypyridine compounds (H. J. Hertog & D. Buurman, 2010).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxypyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDFBZPTRXMFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552532 | |
Record name | 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62734-08-1 | |
Record name | 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-4-methoxypyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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